2-chloro-N-(prop-2-yn-1-yl)propanamide
Overview
Description
2-chloro-N-(prop-2-yn-1-yl)propanamide is a synthetic molecule with the chemical formula C6H8ClNO and a molecular weight of 145.59 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a chloro group and a prop-2-yn-1-yl group attached to a propanamide backbone .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Related compounds have been shown to undergo oxidative reactions under certain conditions . Both the starting material and the product can act as photosensitizers, generating reactive oxygen species through energy transfer and a single electron transfer pathway .
Biochemical Pathways
The generation of reactive oxygen species suggests that it may influence oxidative stress pathways .
Pharmacokinetics
As a small molecule with a molecular weight of 145.59 , it may have good bioavailability, but this would depend on factors such as its solubility and stability.
Result of Action
The generation of reactive oxygen species could potentially lead to oxidative damage in cells .
Action Environment
The action, efficacy, and stability of 2-chloro-N-(prop-2-yn-1-yl)propanamide can be influenced by various environmental factors. For instance, light exposure can trigger its photosensitizing properties . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity.
Preparation Methods
The synthesis of 2-chloro-N-(prop-2-yn-1-yl)propanamide typically involves the reaction of propargylamine with 2-chloropropanoyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
2-chloro-N-(prop-2-yn-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming N-(prop-2-yn-1-yl)propanamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-(prop-2-yn-1-yl)propanamide has several applications in scientific research:
Comparison with Similar Compounds
2-chloro-N-(prop-2-yn-1-yl)propanamide can be compared with other similar compounds, such as:
2-chloro-N-(prop-2-yn-1-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group.
2,3-dichloro-N-(prop-2-yn-1-yl)benzamide: This compound includes a benzamide group and two chloro groups, making it more complex.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in research .
Properties
IUPAC Name |
2-chloro-N-prop-2-ynylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-3-4-8-6(9)5(2)7/h1,5H,4H2,2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYDVIIXHFSUMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.